5-Bromopyridine-3-sulfonyl chloride
Overview
Description
5-Bromopyridine-3-sulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various pyridine derivatives. It is characterized by the presence of a bromine atom and a sulfonyl chloride group attached to a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related pyridine sulfonic acid chlorides and their derivatives has been explored in several studies. For instance, 4,4'-bipyridinium sulfonic acid chloride has been synthesized and characterized, indicating that similar methodologies could potentially be applied to the synthesis of 5-bromopyridine-3-sulfonyl chloride . Additionally, the synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction suggests that halogen exchange reactions might be a viable route for synthesizing halogenated pyridine sulfonic acid chlorides .
Molecular Structure Analysis
While the specific molecular structure of 5-bromopyridine-3-sulfonyl chloride is not directly discussed, the structure of related compounds has been characterized using various analytical techniques such as FT-IR, XRD, SEM, EDX, TGA, and NMR spectroscopy . These techniques could be employed to analyze the molecular structure of 5-bromopyridine-3-sulfonyl chloride to confirm its identity and purity.
Chemical Reactions Analysis
The reactivity of halogenated pyridines is well-documented, with 5-bromo-2-chloro-4-fluoro-3-iodopyridine being used as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines . This suggests that 5-bromopyridine-3-sulfonyl chloride could also participate in various chemical reactions to yield a diverse array of functionalized pyridine derivatives. The cross-coupling of 3-bromopyridine with sulfonamides catalyzed by copper compounds indicates that bromopyridine sulfonic acid chlorides could undergo similar coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromopyridine-3-sulfonyl chloride can be inferred from related compounds. For example, the thermal stability of similar sulfonic acid chlorides can be assessed using TGA . The solubility and reactivity in different solvents and under various conditions can be extrapolated from the behavior of compounds like 3-cyanopyridine-2-sulfonyl chlorides . Moreover, the presence of a sulfonyl chloride group suggests that 5-bromopyridine-3-sulfonyl chloride would be reactive towards nucleophiles, such as amines, to form sulfonylamides .
Scientific Research Applications
Synthesis of Nucleosides and Nucleotides
5-Bromopyridine-3-sulfonyl chloride is used in the synthesis of nucleosides and nucleotides. It has been employed in selective sulfonylation reactions to create monosulfonylated compounds, which are crucial intermediates in the synthesis of purine cyclonucleosides. This process offers a novel method for synthesizing these important biological compounds (Ikehara & Kaneko, 1970).
Synthesis of Functionalized Isoxazoles
The compound is instrumental in developing new fluorosulfonylation reagents, like 1-bromoethene-1-sulfonyl fluoride. These reagents have multiple addressable handles and are used in regioselective synthesis of 5-sulfonylfluoro isoxazoles, a class of compounds with potential applications in various chemical syntheses (Leng & Qin, 2018).
Solid-Phase Synthesis of Heterocyclic Compounds
Polymer-supported sulfonyl chloride, which includes derivatives of 5-bromopyridine-3-sulfonyl chloride, has been used in solid-phase synthesis. This method is particularly useful for creating disubstituted 1,3-oxazolidin-2ones, compounds with significant medicinal potential, including antibacterial properties (Holte, Thijs, & Zwanenburg, 1998).
Catalysis in Organic Synthesis
5-Bromopyridine-3-sulfonyl chloride derivatives are utilized in catalysis for organic synthesis. For instance, ruthenium-catalyzed remote sulfonylation of N-Aryl-2-aminopyridines with aromatic sulfonyl chlorides is a notable example, demonstrating the versatility of these compounds in facilitating complex chemical reactions (Ramesh & Jeganmohan, 2017).
Synthesis of Anticancer Compounds
5-Bromopyridine-3-sulfonyl chloride derivatives have been used in the synthesis of anticancer compounds. A specific example is the creation of 1‐[(5‐Bromo‐2‐thienyl)sulfonyl]‐5‐fluoro‐1,2,3,4‐tetrahydropyrimidine‐2,4‐dione, which has demonstrated significant anticancer activity against specific cancer cell lines (Miao, Yan, & Zhao, 2010).
Safety And Hazards
5-Bromopyridine-3-sulfonyl chloride is classified as a dangerous substance. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-bromopyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVILRJQPDYPXFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605335 | |
Record name | 5-Bromopyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyridine-3-sulfonyl chloride | |
CAS RN |
65001-21-0 | |
Record name | 5-Bromopyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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